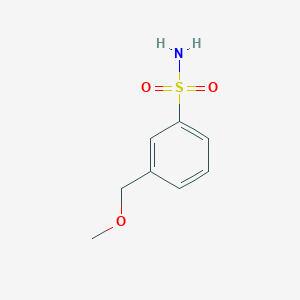

3-(Methoxymethyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Methoxymethyl)benzenesulfonamide” is a chemical compound with the CAS Number: 1017264-53-7 . It has a molecular weight of 201.25 and its IUPAC name is 3-(methoxymethyl)benzenesulfonamide . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(Methoxymethyl)benzenesulfonamide” is 1S/C8H11NO3S/c1-12-6-7-3-2-4-8 (5-7)13 (9,10)11/h2-5H,6H2,1H3, (H2,9,10,11) . The crystal structure of the compound is stabilized by hydrogen bonds and van der Waals forces .Scientific Research Applications

Photodynamic Therapy Application

- Application in Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivatives. This compound exhibits significant potential as a Type II photosensitizer in photodynamic therapy for cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Bioactivity Studies

- Synthesis and Bioactivity of Novel Benzenesulfonamide Derivatives : Li Zheng-ming (2012) conducted a study on the synthesis of novel benzenesulfonamide derivatives showing significant activities against Sclerotinia sclerotiorum (Li Zheng-ming, 2012).

Crystal and Molecular Structure Analysis

- Study on Crystal and Molecular Structures : Saba Ibrahim et al. (2011) investigated the crystal and molecular structure of a compound related to benzenesulfonamide, highlighting interesting crystallographic aspects and the formation of polymeric chains through hydrogen bonding (Saba Ibrahim et al., 2011).

Antiproliferative and Antifungal Activities

- Synthesis and Evaluation of Antiproliferative Activity : Bouissane et al. (2006) synthesized N-(7-indazolyl)benzenesulfonamide derivatives and evaluated their antiproliferative activities, identifying one compound as particularly potent against L1210 murine leukemia cells (Bouissane et al., 2006).

Carbonic Anhydrase Inhibitory Effects

- Inhibitory Effects of Benzenesulfonamides on Carbonic Anhydrase : Research by Gul et al. (2016) explored the carbonic anhydrase inhibitory effects of various 4-(2-substituted hydrazinyl)benzenesulfonamides, demonstrating their potential in inhibiting human cytosolic isoforms (Gul et al., 2016).

Anti-HIV and Antifungal Activity

- Synthesis and Anti–HIV/Antifungal Activity : Zareef et al. (2007) synthesized novel benzenesulfonamides incorporating the oxadiazole moiety and evaluated their anti–HIV and antifungal activities, showing significant potential in this area (Zareef et al., 2007).

COX-2 Inhibitory Properties

- Cyclooxygenase-2 Inhibiting Property : Pal et al. (2003) synthesized a series of compounds with a benzenesulfonamide moiety, assessing their COX-2 inhibitory activities and identifying compounds with promising antiinflammatory properties (Pal et al., 2003).

Mechanism of Action

Target of Action

The primary target of the compound 3-(Methoxymethyl)benzenesulfonamide is the enzyme Carbonic Anhydrase IX (CA IX) . This enzyme plays a crucial role in maintaining pH homeostasis within cells, particularly in tumor cells .

Mode of Action

3-(Methoxymethyl)benzenesulfonamide interacts with its target, Carbonic Anhydrase IX, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular environment .

Biochemical Pathways

The inhibition of Carbonic Anhydrase IX by 3-(Methoxymethyl)benzenesulfonamide affects the biochemical pathways related to pH regulation within cells . This disruption can lead to a significant modification in pH, particularly in tumor cells, which can have downstream effects on other cellular processes .

Result of Action

The molecular and cellular effects of 3-(Methoxymethyl)benzenesulfonamide’s action primarily involve changes in pH regulation within cells due to the inhibition of Carbonic Anhydrase IX . This can lead to an environment that is unfavorable for tumor cell survival, thereby exhibiting potential anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Methoxymethyl)benzenesulfonamide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and carries out its function .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(methoxymethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-6-7-3-2-4-8(5-7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVNLNWSKZFZPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017264-53-7 |

Source

|

| Record name | 3-(methoxymethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2473764.png)

![3-(3-{Methyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2473765.png)

![N-(sec-butyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2473768.png)

![N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2473775.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-2-phenoxyaniline](/img/structure/B2473776.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2473785.png)